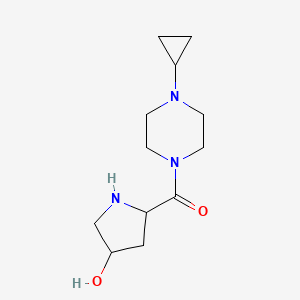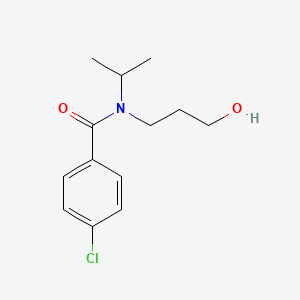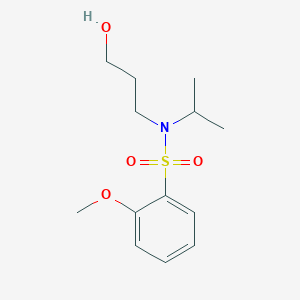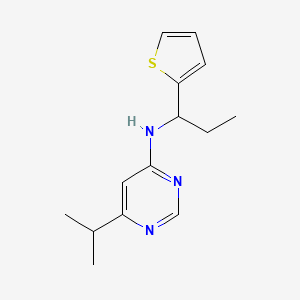
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system. TBOA has been widely studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid inhibits glutamate transporters by binding to the substrate binding site of the transporter. This leads to a decrease in the uptake of glutamate by the neurons and an increase in the extracellular concentration of glutamate. This can have both neuroprotective and neurotoxic effects depending on the concentration of glutamate and the duration of exposure.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can have a positive effect on mood and behavior. This compound has also been shown to decrease the expression of inflammatory cytokines and increase the expression of anti-inflammatory cytokines, which can have a positive effect on inflammation and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid has several advantages for use in lab experiments. It is a potent inhibitor of glutamate transporters, which makes it a useful tool for studying the role of glutamate transporters in various neurological disorders. However, this compound has several limitations as well. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to use in animal studies. This compound is also highly toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid. One area of research is the development of more stable analogs of this compound that can be used in animal studies. Another area of research is the use of this compound in combination with other drugs to enhance its neuroprotective effects. Finally, this compound can be used to study the role of glutamate transporters in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid can be synthesized using a variety of methods. One commonly used method involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with N-tert-butoxycarbonyl-L-aspartic acid β-lactone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then deprotected using trifluoroacetic acid (TFA) to obtain this compound.
Applications De Recherche Scientifique
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and traumatic brain injury. It has been shown to modulate glutamate uptake and release, which can have a neuroprotective effect. This compound has also been studied for its potential use as a research tool to study the role of glutamate transporters in various neurological disorders.
Propriétés
IUPAC Name |
(2R)-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-7(12(15)16)13-11(14)9-6-17-10-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3,(H,13,14)(H,15,16)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYJPVBXGLHATD-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CSC2=C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=CSC2=C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)


![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)



